molecular formula C20H20N4OS B2956726 1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-65-2

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2956726
M. Wt: 364.47
InChI Key: VNDIQZUHTWYUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound that has been used in scientific research to investigate its mechanism of action and its potential biochemical and physiological effects. This compound is commonly referred to as compound 1 and has been synthesized using various methods.

Scientific Research Applications

Acetylcholinesterase Inhibitors Development

A study focused on the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties and test compounds with greater conformational flexibility. The findings suggest potential applications in the design of acetylcholinesterase inhibitors, which are critical in treating diseases such as Alzheimer's (Vidaluc et al., 1995).

Novel Synthesis Methods

Another study presented a simple and efficient methodology for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and 1-((aryl)(2-oxoindolin-3-yl)methyl)thiourea derivatives. This work highlights a novel synthetic route that could be applicable to the compound , demonstrating the versatility of urea and thiourea derivatives in organic synthesis (Yan et al., 2014).

Structural and Biological Studies

Research on the crystal structure of related compounds, such as N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, provides insights into their molecular geometry and potential interactions with biological molecules. This information can be pivotal in understanding the biological activity and designing compounds with desired properties (Saharin et al., 2008).

Meridianin Analogues Creation

The synthesis of meridianin analogues through the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with ureas demonstrates the compound's potential in creating novel bioactive molecules. These analogues represent a new family of compounds with potential pharmacological applications (Časar et al., 2005).

Urea Derivatives in Material Science

A study on novel phosphoranes containing urea derivatives explored their synthesis and characterization, indicating the utility of urea compounds in developing materials with unique properties, such as chemoselective reactions and potential applications in material science (Afshar & Islami, 2009).

properties

IUPAC Name

1-[2-(1H-indol-3-ylsulfanyl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-24-13-17(14-6-3-5-9-18(14)24)23-20(25)21-10-11-26-19-12-22-16-8-4-2-7-15(16)19/h2-9,12-13,22H,10-11H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDIQZUHTWYUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((1H-indol-3-yl)thio)ethyl)-3-(1-methyl-1H-indol-3-yl)urea

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